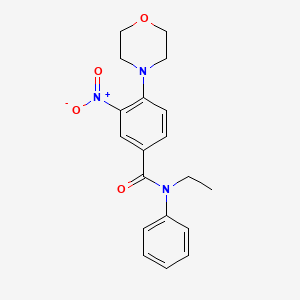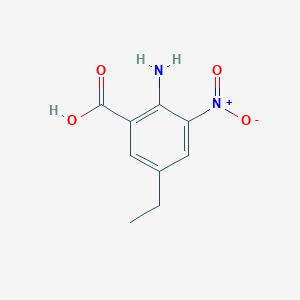![molecular formula C25H27BrN2O3 B4139191 2-(5-bromo-2-ethoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B4139191.png)
2-(5-bromo-2-ethoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)-N-phenylacetamide
Übersicht
Beschreibung
2-(5-bromo-2-ethoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)-N-phenylacetamide, also known as BPPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
2-(5-bromo-2-ethoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)-N-phenylacetamide is believed to exert its effects through the inhibition of certain enzymes and proteins in the body. Specifically, it has been shown to inhibit the activity of protein kinase C, which plays a role in cell growth and proliferation. Additionally, 2-(5-bromo-2-ethoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)-N-phenylacetamide has been shown to activate certain receptors in the brain, which may contribute to its effects on the nervous system.
Biochemical and Physiological Effects
2-(5-bromo-2-ethoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)-N-phenylacetamide has been shown to have a number of biochemical and physiological effects. In addition to its potential anticancer activity, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. 2-(5-bromo-2-ethoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)-N-phenylacetamide has also been shown to have vasodilatory effects, which may contribute to its potential cardiovascular benefits.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(5-bromo-2-ethoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)-N-phenylacetamide in lab experiments is its relatively low toxicity. Additionally, it has been shown to be stable under a variety of conditions, making it a useful tool for studying the effects of various treatments and interventions. However, one limitation of using 2-(5-bromo-2-ethoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)-N-phenylacetamide is its relatively low solubility, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-(5-bromo-2-ethoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)-N-phenylacetamide. One area of interest is its potential use in the treatment of cancer, either alone or in combination with other treatments. Additionally, further research is needed to fully understand the mechanism of action of 2-(5-bromo-2-ethoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)-N-phenylacetamide and its effects on various physiological systems. Finally, there may be potential applications for 2-(5-bromo-2-ethoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)-N-phenylacetamide in the treatment of neurodegenerative diseases and other neurological disorders.
Wissenschaftliche Forschungsanwendungen
2-(5-bromo-2-ethoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)-N-phenylacetamide has been used in a variety of scientific research studies, including cancer research, neurobiology, and cardiovascular research. It has been shown to have potential anticancer activity by inhibiting the growth of cancer cells. Additionally, 2-(5-bromo-2-ethoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)-N-phenylacetamide has been used to study the role of certain proteins in the brain, and its effects on the cardiovascular system have also been investigated.
Eigenschaften
IUPAC Name |
2-[5-bromo-2-ethoxy-4-[(1-phenylethylamino)methyl]phenoxy]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27BrN2O3/c1-3-30-23-14-20(16-27-18(2)19-10-6-4-7-11-19)22(26)15-24(23)31-17-25(29)28-21-12-8-5-9-13-21/h4-15,18,27H,3,16-17H2,1-2H3,(H,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFPJCFUICAPJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)CNC(C)C2=CC=CC=C2)Br)OCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-2-ethoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)-N~1~-phenylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-(4-allyl-5-{[2-(benzylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-methylbenzamide](/img/structure/B4139109.png)
![3-nitro-4-[(2-phenylethyl)amino]benzamide](/img/structure/B4139110.png)
![10-(1,3-benzodioxol-5-yl)-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-7-carboxylic acid](/img/structure/B4139115.png)

![ethyl 2-[4-(5-acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-5-chloro-2-methoxyphenoxy]propanoate](/img/structure/B4139132.png)
![N-(4-bromophenyl)-2-{[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4139156.png)

![1-[({5-[(2-isopropyl-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]-4-phenylpiperazine](/img/structure/B4139168.png)
![4,6-dimethyl-2-[({4-phenyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}methyl)thio]pyrimidine](/img/structure/B4139172.png)


![{2-[(6-amino-5-nitro-4-pyrimidinyl)amino]-5-chlorophenyl}(2-chlorophenyl)methanone](/img/structure/B4139203.png)
![2-{[1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4139207.png)